(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis methods for compounds related to "(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline", focusing on efficiency and the conditions required for synthesis. For instance, rapid room temperature synthesis techniques have been developed for related molecules, aiming at improving yield and reducing reaction times for industrial-scale production. These studies have implications for producing compounds with potential biological activities (Valle et al., 2018).
Structural Studies
The structural elucidation of purine and related compounds has been a subject of interest due to their biological significance. Studies have determined crystal structures to understand the interactions at the molecular level, such as hydrogen bonding patterns, which are crucial for their biological functions. This knowledge is vital for designing molecules with targeted biological activities (Sobell, 1966).
Biological Activity
The purine scaffold, present in "(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline", is a key component in various biologically active compounds. Research into analogs and derivatives has revealed activities such as antiviral, immunosuppressive, and anticancer properties. These activities are often linked to the compound's ability to interact with biological macromolecules, influencing cellular processes. Synthetic studies and modifications of the purine core aim to enhance these properties for potential therapeutic applications (Roggen & Gundersen, 2008).
Antimicrobial Activity
Compounds incorporating the purine motif have been investigated for their antimicrobial potential. Synthesis of new derivatives and testing their efficacy against various microbial strains can lead to the development of new antimicrobial agents. The structure-activity relationship studies help in understanding the molecular basis of their antimicrobial action and in guiding the synthesis of more potent derivatives (Abunada et al., 2008).
Corrosion Inhibition
Research into the applications of related Schiff base derivatives has also extended to fields like corrosion inhibition. The structural features of these compounds, including purine rings, enable them to act as effective corrosion inhibitors on various metal surfaces. This application is significant in industrial processes, where corrosion can lead to substantial material and financial losses. Studies focus on understanding the mechanisms of action and optimizing the compounds for better performance (Ji et al., 2016).
properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-3-23(4-2)13-7-5-12(6-8-13)9-21-22-16-14-15(18-10-17-14)19-11-20-16/h5-11H,3-4H2,1-2H3,(H2,17,18,19,20,22)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLOXQODNPHDHB-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline |
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